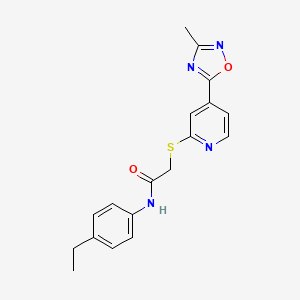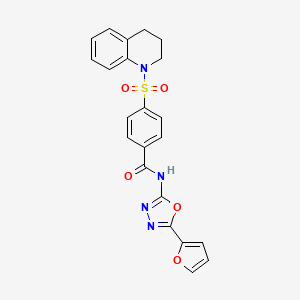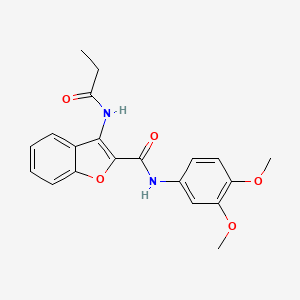
N-(4-ethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a pyridine ring, both of which are common in pharmaceutical compounds . The presence of these groups could suggest potential biological activity, but without specific studies, it’s hard to predict the exact properties of this compound.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an oxadiazole ring, which is a five-membered ring containing three heteroatoms (one oxygen and two nitrogens), and a pyridine ring, which is a six-membered ring containing one nitrogen atom . These rings are likely to influence the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. The oxadiazole and pyridine rings could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, the presence of polar or nonpolar groups, and the presence of any charged groups .Aplicaciones Científicas De Investigación
Novel Compound Synthesis
Research in this area involves the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and thiadiazoles, which are structurally related to N-(4-ethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. These compounds are explored for their potential biological activities, including antimicrobial and antitumor effects. For instance, studies on the synthesis and insecticidal assessment of thiadiazole derivatives against the cotton leafworm, Spodoptera littoralis, indicate the potential for agricultural applications (Fadda et al., 2017) [https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].
Anticancer Activity
Several studies focus on synthesizing novel compounds and evaluating their anticancer properties. This includes the exploration of derivatives with structural similarities for their cytotoxic effects against various cancer cell lines. For example, the design and synthesis of compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown promising antitumor activities, highlighting the importance of synthetic chemistry in developing new therapeutic agents (Shams et al., 2010) [https://consensus.app/papers/novel-synthesis-antitumor-evaluation-polyfunctionally-shams/5babf9797ccf5d0eb7fd58f453b29bf4/?utm_source=chatgpt].
Metabolic Stability Improvements
Research also extends to improving the metabolic stability of potent inhibitors by modifying their chemical structures. For example, investigations into various 6,5-heterocycles to enhance the stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors demonstrate the ongoing efforts to optimize therapeutic compounds for better clinical outcomes (Stec et al., 2011) [https://consensus.app/papers/structureactivity-relationships-phosphoinositide-stec/9bcf5ea8306959e286355d6f7d53130f/?utm_source=chatgpt].
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-13-4-6-15(7-5-13)21-16(23)11-25-17-10-14(8-9-19-17)18-20-12(2)22-24-18/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSHAJZFXGNFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)
![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)
![2-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2675461.png)
![[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride](/img/structure/B2675462.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)





![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2675477.png)
